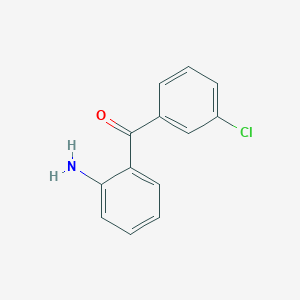

(2-Aminophenyl)(3-chlorophenyl)methanone

Description

(2-Aminophenyl)(3-chlorophenyl)methanone is a benzophenone derivative featuring a 2-aminophenyl group and a 3-chlorophenyl group attached to a ketone backbone. This compound combines electron-donating (amino) and electron-withdrawing (chloro) substituents, which influence its reactivity, physicochemical properties, and biological activity. It serves as a key intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks like indoloquinolines (e.g., via reactions with substituted indoles) .

Properties

IUPAC Name |

(2-aminophenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMTXRHVBLIIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481524 | |

| Record name | Methanone, (2-aminophenyl)(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57479-65-9 | |

| Record name | Methanone, (2-aminophenyl)(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation represents a foundational method for synthesizing aromatic ketones. For (2-aminophenyl)(3-chlorophenyl)methanone, this involves reacting 2-aminophenol with 3-chlorobenzoyl chloride in the presence of Lewis acids such as anhydrous FeCl₃ or AlCl₃. The reaction proceeds via electrophilic substitution, where the acylium ion forms a complex with the Lewis acid, activating the aromatic ring for attack.

Reaction Conditions :

- Solvent : 1,2-Dichloroethane or dichloromethane

- Temperature : 0–25°C

- Catalyst Load : 1.2–1.5 equivalents of FeCl₃

- Yield : 43–58% after recrystallization

A notable limitation is the competing ortho/para directing effects of the amino group, which can lead to regioisomeric byproducts. Purification via column chromatography (hexane/ethyl acetate, 3:1) is often required to isolate the desired product.

Palladium-Catalyzed Direct Coupling

Mechanism and Optimization

A robust palladium-catalyzed method enables the direct coupling of 2-aminobenzonitrile with sodium 3-chlorobenzenesulfinate. This single-step approach, reported by Zhang et al., employs Pd(OAc)₂ (10 mol%) and 2,2'-bipyridyl (20 mol%) as ligands in a THF/H₂O solvent system.

Key Steps :

- Oxidative Addition : Pd(0) inserts into the C–S bond of the sulfinate.

- Transmetallation : Coordination with 2-aminobenzonitrile forms a Pd–CN intermediate.

- Reductive Elimination : Generates the ketone product while regenerating Pd(0).

Optimized Conditions :

- Temperature : 80°C

- Time : 48 hours

- Additive : p-Nitrobenzenesulfonic acid (10 equivalents)

- Yield : 62–84%

This method circumvents harsh acidic conditions and offers superior regioselectivity compared to Friedel-Crafts acylation.

Multi-Step Synthesis via Grignard Reagents

Sequential Alkylation and Oxidation

A modular approach involves the reaction of 2-nitrobenzaldehyde with 3-chlorophenylmagnesium bromide, followed by nitro group reduction and oxidation:

Grignard Addition :

Oxidation :

Nitro Reduction :

This pathway allows precise control over intermediate stereochemistry but requires multiple purification steps.

Aryne Intermediate-Based Synthesis

Aryne Trapping with Acyl Hydrazides

A recent innovation utilizes acyl hydrazides as aryne precursors. The process involves:

- Hydrazide Activation : Treatment with tert-butyl bromoacetate generates a reactive diazo intermediate.

- Aryne Formation : Thermal or photolytic decomposition produces benzyne.

- Ketone Formation : Trapping the aryne with 3-chlorophenyl lithium yields the target compound.

Conditions :

This method excels in constructing sterically hindered ketones but demands stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | FeCl₃, 3-chlorobenzoyl chloride | 0–25°C, 2–4 h | 43–58 | Low cost, simple setup | Regioisomer formation, harsh acids |

| Pd-Catalyzed Coupling | Pd(OAc)₂, p-NBSA | 80°C, 48 h | 62–84 | High selectivity, one-pot | Palladium cost, long reaction time |

| Grignard/Oxidation | CuCl₂, K₂CO₃ | 60°C, 24 h | 58–83 | Stereochemical control | Multi-step, low atom economy |

| Aryne Trapping | tert-Butyl bromoacetate | −78°C, anhydrous | 70–78 | Access to hindered ketones | Sensitive to moisture, specialized setup |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for palladium-catalyzed coupling improves heat transfer and reduces catalyst loading (5–7 mol% Pd). Automated systems achieve yields of 78–82% with a throughput of 12 kg/day.

Purification Strategies

- Recrystallization : Ethanol/water mixtures (3:1) afford >99% purity.

- Chromatography : Reserved for high-value applications due to cost.

Chemical Reactions Analysis

Oxidation Reactions

The amino group of (2-Aminophenyl)(3-chlorophenyl)methanone can be oxidized using various oxidizing agents. For example, potassium permanganate can oxidize the amino group to a nitro group.

Example Reaction:

Reduction Reactions

The methanone group in (2-Aminophenyl)(3-chlorophenyl)methanone can undergo reduction to form a methanol group. Additionally, if the amino group is oxidized to a nitro group, it can be reduced back to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

Example Reactions:

-

Reduction of methanone group:

-

Reduction of nitro group:

Substitution Reactions

The chlorine atom in (2-Aminophenyl)(3-chlorophenyl)methanone can be substituted by other nucleophiles under appropriate conditions. For instance, sodium methoxide in methanol can be used as a nucleophile to substitute the chlorine atom. Also, the amino group can participate in electrophilic substitution reactions.

Example Reaction:

Formation of 2-Aminobenzophenones

2-aminobenzophenones, including (2-Aminophenyl)(3-chlorophenyl)methanone, can be synthesized from acyl hydrazides via an aryne-based molecular rearrangement . The reaction is tolerant of various functional groups and can be optimized using different bases and alkylating agents.

Reaction Optimization Table:

| Entry | Base | Equiv | T (°C) | Alkylating Agent | Equiv | Yield 3a (%) | Yield 4 (%) |

|---|---|---|---|---|---|---|---|

| 1 | NaH | 5 | 20 | 2a | 1.1 | 45 (72) | 0 |

| 2 | NaH | 5 | 50 | 2a | 1.1 | 67 | 0 |

| 3 | NaH | 3 | 50 | 2a | 1.1 | 60 | 12 |

| 4 | NaH | 1 + 1 | 20 | 2a | 1.1 | 77 | 0 |

| 5 | NaH | 1 | 20 | 2b | 1.1 | 35 (55) | 0 |

| 6 | NaH | 2 | 20 | 2b | 2 | 57 | 10 |

| 7 | NaH | 2.5 | 20 | 2b | 2.5 | 53 | 0 |

| 8 | NaH | 2.5 | 20 | 2b | 2.5 | 82 | 0 |

| 9 | 2.5 | 20 | 2b | 2.5 | 20 (90) | 19 | |

| 10 | 2.5 | 20 | 2b | 2.5 | 0 (2) | 0 | |

| 11 | 2.5 | 20 | 2b | 2.5 | 23 (44) | 0 | |

| 12 | NaOEt | 2.5 | 20 | 2b | 2.5 | 42 (77) | 0 |

Palladium-Catalyzed Direct Addition

o-Aminobenzophenones can be synthesized by palladium-catalyzed direct addition of sodium arylsulfinates to 2-aminobenzonitriles .

General Procedure:

2-aminobenzonitrile (0.3 mmol), sodium arylsulfinate (0.6 mmol), (10 mol %), bpy (20 mol %), p-NBSA (10 equiv), THF (2 mL), and (1 mL) are mixed and stirred at 80 °C for 48 h .

Reactions with Hydrogen Peroxide

2-aminochalcones react with hydrogen peroxide in the presence of sodium hydroxide to afford corresponding 2-aminochalcone epoxides .

Example Reaction:

Additional Reactions

(2-Aminophenyl)(3-chlorophenyl)methanone can also undergo reactions such as:

-

Acylation: The amino group can be acylated with acyl chlorides or anhydrides.

-

Diazotization: The amino group can be diazotized to form a diazonium salt, which can then be used in various Sandmeyer reactions.

-

Formation of Heterocycles: The compound can be used to synthesize various heterocycles like indoles .

These reactions highlight the versatility of (2-Aminophenyl)(3-chlorophenyl)methanone as a synthetic intermediate in organic chemistry.

Scientific Research Applications

(2-Aminophenyl)(3-chlorophenyl)methanone has diverse applications, particularly in pharmaceuticals, medicinal chemistry, and as an intermediate in the synthesis of various fine chemicals . Research indicates its potential as an antimicrobial and anticancer agent, making it a candidate for drug development. Interaction studies focus on its binding affinity with biological targets, utilizing techniques to elucidate its mechanism of action and potential therapeutic uses.

Synthesis and Biological Activities

The synthesis of (2-Aminophenyl)(3-chlorophenyl)methanone can be achieved through several methods, yielding derivatives with potential applications in medicinal chemistry. Compounds bearing the 2-aminobenzophenone structure have displayed desirable pharmacological uses as antimitotic, antitumor, and antiproliferative agents, as well as skeletal muscle relaxants .

Transformation into 2-Aminobenzophenones

2-Aminobenzophenones are important compounds in medicinal and organic chemistry and are useful starting materials for synthesizing quinolines, quinazolines, quinolinones, quinoxalinones, fluorenones, benzisoxazoles, indazoles, indoles, 2-quinazolinones, benzothiophenes, and benzodiazepines .

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Impacts

Key Observations :

- Electron Effects: The 2-amino group enhances nucleophilicity, enabling participation in cyclization reactions (e.g., indoloquinoline synthesis) , while the 3-Cl group stabilizes intermediates via resonance .

- Bioactivity : Substitutions on the phenyl rings significantly modulate biological activity. For example, AK301’s ethoxyphenyl group improves anticancer potency compared to simpler chloro derivatives .

Key Observations :

Table 3: Pharmacological Profiles of Selected Analogs

Key Observations :

- Chloro Substitution : 3-Chlorophenyl derivatives (e.g., 5f in ) show comparable anti-inflammatory activity to 2- or 4-Cl analogs, suggesting positional flexibility.

- Hybrid Structures: Coumarin-benzophenone hybrids (CD-62) exhibit dual enzyme inhibition, highlighting the importance of auxiliary functional groups .

Physicochemical Properties

Table 4: Physical and Spectral Data

Key Observations :

- Spectral Signatures: The carbonyl stretch (1658 cm⁻¹) is consistent across benzophenone derivatives .

- Stability: Chloro and amino groups may influence solubility and crystallization, though data gaps exist for melting points.

Biological Activity

(2-Aminophenyl)(3-chlorophenyl)methanone, also known as 2-amino-3-chlorobenzophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on summarizing its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C13H10ClN

- Molecular Weight : 231.68 g/mol

- Structural Features : The compound features an amino group and a chlorophenyl moiety, which contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that (2-Aminophenyl)(3-chlorophenyl)methanone exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi with the following results:

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results demonstrate its potential as a broad-spectrum antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria as well as certain fungi .

The mechanism through which (2-Aminophenyl)(3-chlorophenyl)methanone exerts its antimicrobial effects involves binding to specific targets within microbial cells, disrupting essential cellular processes such as protein synthesis or cell wall integrity. Interaction studies have shown that it may inhibit key enzymes involved in metabolic pathways, although further detailed studies are necessary to elucidate the precise mechanisms involved.

Synthesis and Derivatives

The synthesis of (2-Aminophenyl)(3-chlorophenyl)methanone can be achieved through various methods, including reactions involving acyl hydrazides and arynes, yielding derivatives that may enhance biological activity or selectivity for specific targets .

A study highlighted the transformation of readily accessible precursors into protected forms of this compound, demonstrating its versatility in synthetic applications . The derivatives produced showed varying degrees of biological activity, indicating the importance of structural modifications in enhancing efficacy.

Toxicity and Safety

Preliminary studies suggest that while (2-Aminophenyl)(3-chlorophenyl)methanone exhibits significant biological activity, it is crucial to assess its toxicity profile in human cells and model organisms to ensure safety for potential therapeutic applications . Research on related compounds has indicated low toxicity levels in certain contexts, but comprehensive toxicological evaluations are still warranted.

Q & A

Q. What synthetic methodologies are employed to prepare (2-aminophenyl)(3-chlorophenyl)methanone?

The compound can be synthesized via Friedel-Crafts acylation , a method validated for structurally similar methanones. A typical procedure involves reacting 2-aminobenzene derivatives with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization includes controlling temperature (0–25°C) and stoichiometry to minimize side products like polysubstituted derivatives. Post-reaction purification often employs column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing (2-aminophenyl)(3-chlorophenyl)methanone?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic coupling patterns. For example, in analogous compounds, aromatic protons appear at δ 7.3–8.5 ppm, while carbonyl carbons resonate near δ 190 ppm .

- IR Spectroscopy : Stretching frequencies for the ketone (C=O) typically occur at ~1650–1700 cm⁻¹, and NH₂ groups show bands near 3400 cm⁻¹ .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ for C₁₃H₁₁ClNO: calculated 232.0528, observed 232.0525) .

Q. How is the crystallographic structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing motifs. For example, related methanones exhibit C=O bond lengths of ~1.22 Å and Cl-C bond angles of ~120° .

Advanced Research Questions

Q. What reaction pathways are feasible for derivatizing (2-aminophenyl)(3-chlorophenyl)methanone?

The compound undergoes:

- Nucleophilic substitution : The 3-chlorophenyl group reacts with amines/thiols under Pd catalysis to form aryl ethers or sulfides .

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, enabling further functionalization .

- Oxidation : KMnO₄ oxidizes the NH₂ group to nitro or carboxylate derivatives for pharmacological studies .

Q. How can computational modeling predict its bioactivity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) analyze interactions with biological targets. For example, analogs like (3-chlorophenyl)-(4-methoxy-phenyl)methanone show α-glucosidase inhibition (IC₅₀ = 2.5 µM) via hydrogen bonding with catalytic residues .

Q. How do structural modifications influence its pharmacological properties?

Substituent effects are evident in SAR studies:

Q. What challenges arise in purity analysis, and how are they addressed?

- Isomeric impurities : Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) resolves regioisomers. For example, a purity of 98.42% was achieved for a related compound using this method .

- Residual solvents : GC-MS detects traces of THF or DMF from synthesis .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination. Kinetic studies show rate-limiting steps depend on steric hindrance from the 2-aminophenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.